Methyl 4,5-dibromo-3-chlorothiophene-2-carboxylate
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Overview
Description
Methyl 4,5-dibromo-3-chlorothiophene-2-carboxylate is a thiophene derivative with the molecular formula C6H3Br2ClO2S and a molecular weight of 334.41 g/mol. This compound is characterized by the presence of bromine, chlorine, and a carboxylate group attached to the thiophene ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Halogenation of Thiophene Derivatives: The compound can be synthesized by the halogenation of thiophene derivatives. This involves the addition of bromine and chlorine to the thiophene ring under controlled conditions.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and carboxylation reactions, with careful control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to remove halogens or modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Dibromothiophenes and chlorothiophenes.
Substitution Products: Different substituted thiophenes depending on the reagents used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and processes.
Biology: Methyl 4,5-dibromo-3-chlorothiophene-2-carboxylate can be used in biological studies to understand the effects of halogenated compounds on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4,5-dibromo-3-chlorothiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate: Similar structure but with a hydroxyl group instead of chlorine.
Methyl 4,5-dibromo-2-carboxylate: Similar but without the chlorine atom.
Uniqueness: Methyl 4,5-dibromo-3-chlorothiophene-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which can lead to different reactivity and applications compared to similar compounds.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure allows for a wide range of applications, from organic synthesis to potential medicinal uses.
Properties
IUPAC Name |
methyl 4,5-dibromo-3-chlorothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQBWMPIDVDQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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